molecular formula C20H26N4O2 B6766288 N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide

Cat. No.: B6766288
M. Wt: 354.4 g/mol
InChI Key: CBVVJKPLVDMPLA-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzimidazole moiety, a spirocyclic system, and a carboxamide group, making it an interesting subject for research and development.

Properties

IUPAC Name

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-19(23-10-11-26-14-20(13-23)8-3-9-20)21-12-18-22-16-4-1-2-5-17(16)24(18)15-6-7-15/h1-2,4-5,15H,3,6-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVVJKPLVDMPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCOC2)C(=O)NCC3=NC4=CC=CC=C4N3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with cyclopropyl carboxylic acid under acidic conditions.

    Introduction of the spirocyclic system: This step involves the reaction of the benzimidazole derivative with a suitable spirocyclic precursor, such as 6-oxa-9-azaspiro[3.6]decane, under basic conditions.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Pharmacology: The compound can be used to study receptor interactions and signaling pathways.

    Materials Science: Its unique spirocyclic structure can be utilized in the development of novel materials with specific properties.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The spirocyclic system may contribute to the compound’s stability and binding affinity, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(3-Aminopropyl)methacrylamide hydrochloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide stands out due to its unique combination of a benzimidazole moiety, a spirocyclic system, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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